Cas no 93589-80-1 (Benzene, 2-chloro-1,3-dimethyl-5-(2-propenyloxy)-)
Benzene, 2-chloro-1,3-dimethyl-5-(2-propenyloxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 2-chloro-1,3-dimethyl-5-(2-propenyloxy)-
- Benzene, 2-chloro-1,3-dimethyl-5-(2-propen-1-yloxy)-
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- Inchi: 1S/C11H13ClO/c1-4-5-13-10-6-8(2)11(12)9(3)7-10/h4,6-7H,1,5H2,2-3H3
- InChI Key: YTTZJADZGPTFCX-UHFFFAOYSA-N
- SMILES: C1(C)=CC(OCC=C)=CC(C)=C1Cl
Benzene, 2-chloro-1,3-dimethyl-5-(2-propenyloxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-47141730-1.0g |
2-chloro-1,3-dimethyl-5-(prop-2-en-1-yloxy)benzene |
93589-80-1 | 95% | 1.0g |
$0.0 | 2022-12-02 |
Benzene, 2-chloro-1,3-dimethyl-5-(2-propenyloxy)- Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on Benzene, 2-chloro-1,3-dimethyl-5-(2-propenyloxy)-
Benzene, 2-chloro-1,3-dimethyl-5-(2-propenyloxy)- and Its Significance in Modern Chemical Research
The compound with the CAS number 93589-80-1 is a specialized organic molecule known as Benzene, 2-chloro-1,3-dimethyl-5-(2-propenyloxy)-. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. The presence of both chloro and propenyloxy functional groups on a benzene ring makes it a versatile intermediate in the synthesis of various bioactive molecules.
In recent years, the study of aromatic compounds has seen remarkable advancements, particularly in understanding their role in drug design and development. The structural motif of Benzene, 2-chloro-1,3-dimethyl-5-(2-propenyloxy)- allows for diverse chemical modifications, which can be exploited to create novel pharmacophores. For instance, the chlorine substituent at the 2-position enhances electrophilic aromatic substitution reactions, while the propenyloxy group introduces a hydrophobic and flexible side chain that can influence molecular interactions.
One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors targeting specific biological pathways. The dimethyl substitution at the 1 and 3 positions provides steric hindrance, which can be crucial for optimizing binding affinity to biological targets. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism. For example, modifications to the propenyloxy group have led to the development of compounds that selectively inhibit fatty acid synthase, a key enzyme in tumor cell proliferation.
The propenyloxy group also opens up possibilities for further functionalization through polymerization or cross-coupling reactions. This flexibility makes Benzene, 2-chloro-1,3-dimethyl-5-(2-propenyloxy)- a valuable building block for creating conjugated polymers used in organic electronics. These polymers have applications in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ability to fine-tune the electronic properties of these materials by altering the substituents on the benzene ring has been extensively explored in recent research.
In addition to its role in pharmaceuticals and materials science, this compound has shown potential in environmental chemistry. The chloro and propenyloxy groups can participate in various redox reactions, making it a candidate for studying degradation pathways of organic pollutants. Researchers are investigating how these groups influence the reactivity of aromatic compounds under different environmental conditions, which could provide insights into developing more effective strategies for water purification and waste management.
The synthesis of Benzene, 2-chloro-1,3-dimethyl-5-(2-propenyloxy)- involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The process typically begins with the bromination or chlorination of a suitable precursor followed by selective alkylation and etherification. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the propenyloxy group with high precision. These synthetic methodologies not only produce the desired compound but also provide valuable insights into developing more efficient synthetic routes for other complex molecules.
The compound's unique structure also makes it an interesting subject for computational chemistry studies. Molecular modeling simulations have been used to predict how Benzene, 2-chloro-1,3-dimethyl-5-(2-propenyloxy)- interacts with biological targets at an atomic level. These simulations help researchers design analogs with enhanced potency and reduced side effects. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly.
In conclusion, Benzene, 2-chloro-1,3-dimethyl-5-(2-propenyloxy)- (CAS no: 93589-80-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role in pharmaceutical development, materials science, and environmental chemistry underscores its importance as a research tool. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping future advancements.
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